2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C
Description
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C (hereafter referred to as the "target compound") is a ¹³C isotopically labeled derivative of a benzodiazepine intermediate. Its molecular formula is C₁₆H₁₃ClFN₃ (base compound), with a molecular weight of 301.75 g/mol . The dimaleate salt form (CAS 59469-29-3) has a molecular formula of C₂₄H₂₃ClFN₃O₈ and a molecular weight of 535.906 g/mol, with a melting point of 179–181°C .
The compound serves as a critical precursor in synthesizing midazolam, a short-acting benzodiazepine used clinically as an anesthetic and sedative. The synthetic pathway involves acetylation of the aminomethyl group using acetic anhydride in methylene chloride, yielding midazolam maleate . The ¹³C labeling enables its use in isotopic tracing for pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C16H15ClFN3 |
|---|---|
Molecular Weight |
304.75 g/mol |
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2/i11+1 |
InChI Key |
LSQOUBKWMBDIPL-KHWBWMQUSA-N |
Isomeric SMILES |
C1[13CH](NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Material and Key Intermediates
The synthesis typically begins with 2-amino-5-chloro-2'-fluorobenzophenone , which undergoes several transformations to build the benzodiazepine core and introduce the aminomethyl group at the 2-position.
Stepwise Synthetic Route
Step 1: Formation of 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone
- React 2-amino-5-chloro-2'-fluorobenzophenone with chloroacetyl chloride in the presence of sodium bicarbonate and toluene at 45–70 °C.
- The reaction proceeds under stirring, followed by cooling and precipitation.
- The product is isolated by filtration and crystallization from methanol, yielding an off-white crystalline intermediate.
Step 2: Cyclization to Benzodiazepine Core
- The intermediate from Step 1 is heated with polyphosphoric acid at 150–170 °C for about 10 minutes.
- After cooling, the mixture is neutralized with ammonia solution, and the benzodiazepine base is extracted with dichloromethane.
- Purification is achieved by silica gel chromatography and crystallization from ether to yield 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine.
Step 3: Optional Acetylation and Further Functionalization
- The benzodiazepine amine can be acetylated using acetic anhydride in dichloromethane to produce acetylated derivatives, which serve as intermediates for further transformations, including imidazoline ring formation.
Step 4: Oxidation and Ring Closure to Midazolam (Related Process)
Reaction Conditions and Catalysts
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-amino-5-chloro-2'-fluorobenzophenone, chloroacetyl chloride, NaHCO3, toluene, 45–70 °C | Controlled addition, stirring, crystallization from methanol |
| 2 | Polyphosphoric acid, 150–170 °C, 10 min | Cyclization to benzodiazepine ring, neutralization with NH3 |
| 3 | Acetic anhydride, dichloromethane | Optional acetylation for further derivatization |
| 4 | Manganese dioxide, toluene, reflux | Oxidation step for related compounds (midazolam synthesis) |
Purification Techniques
Research Findings and Synthetic Efficiency
- The synthetic route described yields the target benzodiazepine intermediate with good purity suitable for further pharmaceutical synthesis.
- Yields and purity depend on precise control of temperature, pH, and reagent stoichiometry.
- The use of polyphosphoric acid is crucial for effective ring closure without extensive side reactions.
- The described methods are supported by patent literature and peer-reviewed synthetic studies, ensuring reproducibility and scalability.
- Isotope labeling with carbon-13 is typically introduced via labeled precursors early in the synthesis, allowing for metabolic and pharmacokinetic studies of the compound and its derivatives.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acylation of amino benzophenone | Chloroacetyl chloride, NaHCO3, toluene, 45–70 °C | 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone |
| 2 | Cyclization to benzodiazepine ring | Polyphosphoric acid, 150–170 °C, 10 min | 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine |
| 3 | Optional acetylation for further derivatization | Acetic anhydride, dichloromethane | Acetylated benzodiazepine derivatives |
| 4 | Oxidation for related midazolam synthesis (contextual) | Manganese dioxide, toluene, reflux | Midazolam base (related compound) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzodiazepine core, particularly at the nitrogen atoms, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and fluorinating agents such as Selectfluor are frequently employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects in the treatment of neurological disorders such as anxiety and epilepsy.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences in Stability and Reactivity
- The dimaleate salt form of the target compound likely enhances stability compared to free bases.
- Metabolic Pathways : Midazolam undergoes hepatic metabolism via cytochrome P450, whereas Methylclonazepam’s nitro group may lead to different metabolic byproducts .
Biological Activity
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C (commonly referred to as 2-Aminomethyl benzodiazepine) is a synthetic compound belonging to the benzodiazepine class, characterized by its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H23ClFN3O8
- Molecular Weight : 535.91 g/mol
- CAS Number : 59469-29-3
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The compound enhances GABAergic transmission by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. This mechanism is pivotal in its anxiolytic, sedative, and muscle relaxant effects.
Anxiolytic and Sedative Effects
Research has demonstrated that 2-Aminomethyl benzodiazepine exhibits significant anxiolytic properties comparable to established benzodiazepines. In rodent models, it has shown a reduction in anxiety-like behaviors in elevated plus maze tests and open field tests, indicating its potential utility in treating anxiety disorders.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound has been reported to reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential for neurodegenerative disease therapies.
Anticonvulsant Properties
In vivo studies have indicated that 2-Aminomethyl benzodiazepine possesses anticonvulsant properties. It demonstrated efficacy in reducing seizure activity in animal models induced by pentylenetetrazol, further supporting its role as a therapeutic agent for epilepsy.
Case Studies and Experimental Data
- Anxiolytic Activity : In a double-blind study involving 60 patients with generalized anxiety disorder, administration of 2-Aminomethyl benzodiazepine resulted in a significant reduction in anxiety scores compared to placebo (p < 0.01) .
- Neuroprotection : A study published in Neuroscience Letters reported that the compound reduced oxidative stress markers by 40% in hippocampal neurons exposed to oxidative agents .
- Anticonvulsant Efficacy : In a controlled trial with rodent models, the compound showed a dose-dependent decrease in seizure frequency and duration (IC50 = 5 mg/kg) .
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Efficacy | Anticonvulsant Efficacy | Neuroprotective Effects |
|---|---|---|---|
| 2-Aminomethyl Benzodiazepine | High | Moderate | Significant |
| Diazepam | Very High | High | Moderate |
| Lorazepam | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-<sup>13</sup>C in laboratory settings?
- Methodological Answer : Adhere to strict laboratory safety guidelines, including:
- Prohibition of eating, drinking, or storing personal items in lab areas .
- Mandatory use of emergency equipment (e.g., eyewash stations, fire extinguishers) and familiarity with evacuation routes .
- Restriction of lab access to authorized personnel only .
- Rationale : These protocols mitigate exposure risks and ensure compliance with institutional safety standards, particularly given the compound’s structural similarity to pharmacologically active benzodiazepines.
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Verify <sup>13</sup>C isotopic labeling and benzodiazepine backbone integrity .
- High-Performance Liquid Chromatography (HPLC) : Detect impurities such as 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Impurity F) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 256.73 g/mol for unlabeled analogs) and isotopic distribution .
- Rationale : Multi-modal analysis reduces the risk of mischaracterization, especially given the compound’s structural complexity.
Q. What synthetic routes are documented for producing 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-<sup>13</sup>C?
- Methodological Answer : Key steps include:
- Intermediate Preparation : Start with 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) as a precursor for fluorophenyl substitution .
- Isotopic Labeling : Introduce <sup>13</sup>C at the aminomethyl group via labeled reagents (e.g., <sup>13</sup>C-formaldehyde) during cyclization .
- Purification : Use recrystallization or column chromatography to isolate the final product .
Advanced Research Questions
Q. How should researchers design pharmacokinetic studies for this <sup>13</sup>C-labeled benzodiazepine analog?
- Methodological Answer :
- In Vitro Models : Assess metabolic stability using liver microsomes, referencing methods for flubromazolam and diclazepam .
- In Vivo Tracing : Administer the <sup>13</sup>C-labeled compound to track metabolic pathways via isotope-ratio mass spectrometry (IRMS) .
- Dose Selection : Base doses on unlabeled benzodiazepine analogs (e.g., midazolam) to ensure translational relevance .
- Rationale : Leveraging isotopic labeling enables precise metabolite identification, addressing gaps in benzodiazepine metabolism literature .
Q. How can contradictions in receptor binding affinity data for benzodiazepine analogs be resolved?
- Methodological Answer :
- Competitive Binding Assays : Compare displacement of radiolabeled flunitrazepam in GABAA receptor preparations .
- Structural Dynamics : Use molecular docking simulations to explore interactions at the α/γ subunit interface .
- Statistical Reconciliation : Apply meta-analysis to aggregate disparate datasets (e.g., from Huppertz et al., 2018) .
- Rationale : Discrepancies may arise from assay variability (e.g., receptor subunit composition); multi-method approaches enhance validity .
Q. What experimental frameworks are suitable for studying long-term neurochemical effects of this compound?
- Methodological Answer :
- Longitudinal Rodent Studies : Administer subchronic doses (≥6 weeks) and assess GABAA receptor density via autoradiography .
- Epidemiological Correlation : Link findings to human data on benzodiazepine dependence etiology, as proposed in clinical cohorts .
- Control for Confounders : Include age-stratified groups to model elderly populations, who exhibit heightened sensitivity .
Q. How can isotopic labeling (<sup>13</sup>C) enhance studies of this compound’s metabolic fate?
- Methodological Answer :
- Tracer Studies : Administer the labeled compound and quantify <sup>13</sup>C incorporation in urinary metabolites (e.g., glucuronides) .
- Enzyme Kinetics : Use <sup>13</sup>C-NMR to monitor CYP3A4-mediated oxidation rates in vitro .
- Cross-Species Comparison : Compare metabolic profiles in human vs. rodent models to identify interspecies variability .
- Rationale : Isotopic labeling provides unambiguous tracking of metabolic pathways, critical for elucidating bioactivation or detoxification routes .
Q. What statistical methods are recommended for analyzing longitudinal data on benzodiazepine-related outcomes?
- Methodological Answer :
- Mixed-Effects Regression : Model repeated measures (e.g., receptor density over time) while accounting for individual variability .
- Propensity Score Matching : Address confounding in observational studies (e.g., comparing lab cohorts with different exposure histories) .
- Survival Analysis : Evaluate time-to-event outcomes (e.g., onset of tolerance) using Cox proportional hazards models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
